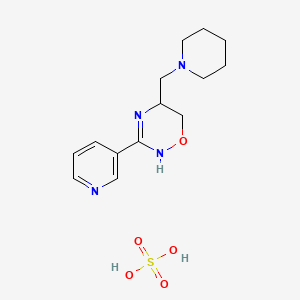
Ac-Orn-Phe-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine est un substrat fluorescent puissant utilisé dans diverses analyses biochimiques. Il est particulièrement efficace en tant que substrat pour la cd-tryptase et la β 1-tryptase, des enzymes impliquées dans l’activation des mastocytes. Le composé libère de la 7-amino-4-méthylcoumarine lors du clivage enzymatique, qui peut être détectée par fluorescence, ce qui en fait un outil précieux dans la recherche et les applications diagnostiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine implique l’assemblage étape par étape de la chaîne peptidique suivi de la fixation de la partie 7-amino-4-méthylcoumarine. Le processus commence généralement par la protection des groupes amino de l’ornithine, de la phénylalanine et de l’arginine à l’aide de groupes protecteurs adaptés. Les acides aminés protégés sont ensuite couplés séquentiellement à l’aide de réactifs de couplage peptidique tels que la N,N’-dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique assemblée, les groupes protecteurs sont éliminés, et la 7-amino-4-méthylcoumarine est fixée au groupe amino terminal .
Méthodes de production industrielle : La production industrielle de l’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine suit des voies de synthèse similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant un rendement élevé et une pureté élevée. Le produit final est purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : L’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine subit principalement des réactions de clivage enzymatique. Le composé est spécifiquement clivé par la cd-tryptase et la β 1-tryptase, libérant de la 7-amino-4-méthylcoumarine, qui peut être détectée par fluorescence .
Réactifs et conditions communs : Le clivage enzymatique de l’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine nécessite généralement la présence de cd-tryptase ou de β 1-tryptase dans des conditions physiologiques. La réaction est effectuée dans une solution tamponnée, souvent à un pH qui est optimal pour l’activité de l’enzyme .
Principaux produits : Le principal produit formé par le clivage enzymatique de l’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine est la 7-amino-4-méthylcoumarine, qui présente une forte fluorescence et peut être facilement détectée .
Applications De Recherche Scientifique
L’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la biologie moléculaire. Son application principale est en tant que substrat fluorescent pour détecter l’activité de la cd-tryptase et de la β 1-tryptase. Cela la rend précieuse dans les études liées à l’activation des mastocytes, aux réactions allergiques et aux processus inflammatoires. En outre, le composé est utilisé dans des tests de criblage à haut débit pour identifier des inhibiteurs potentiels de ces enzymes, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Mécanisme D'action
Le mécanisme d’action de l’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine implique son clivage par la cd-tryptase et la β 1-tryptase. Ces enzymes reconnaissent et se lient à la séquence peptidique, catalysant l’hydrolyse de la liaison peptidique entre l’arginine et la 7-amino-4-méthylcoumarine. Cette réaction libère de la 7-amino-4-méthylcoumarine, qui fluoresce lorsqu’elle est excitée par une lumière ultraviolette. L’intensité de la fluorescence est proportionnelle à l’activité enzymatique, ce qui permet une mesure quantitative .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Acétyl-ornithine-phénylalanine-arginine-4-méthylcoumarine
- Acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine
- Acétyl-ornithine-phénylalanine-arginine-4-méthylcoumarine
Unicité : L’acétyl-ornithine-phénylalanine-arginine-7-amino-4-méthylcoumarine est unique en raison de sa grande spécificité et de sa sensibilité en tant que substrat pour la cd-tryptase et la β 1-tryptase. La libération de la 7-amino-4-méthylcoumarine lors du clivage enzymatique fournit une méthode robuste et fiable pour détecter l’activité enzymatique par fluorescence. Cela en fait un choix de prédilection dans diverses analyses biochimiques et applications de recherche .
Propriétés
Formule moléculaire |
C32H42N8O6 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
(2S)-2-acetamido-5-amino-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C32H42N8O6/c1-19-16-28(42)46-27-18-22(12-13-23(19)27)38-29(43)25(11-7-15-36-32(34)35)39-31(45)26(17-21-8-4-3-5-9-21)40-30(44)24(10-6-14-33)37-20(2)41/h3-5,8-9,12-13,16,18,24-26H,6-7,10-11,14-15,17,33H2,1-2H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,34,35,36)/t24-,25-,26-/m0/s1 |
Clé InChI |
SEBFLTJLLRAJET-GSDHBNRESA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


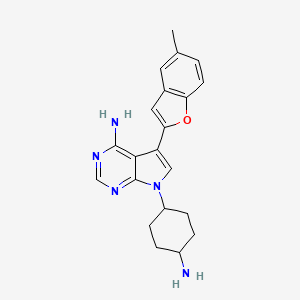
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)

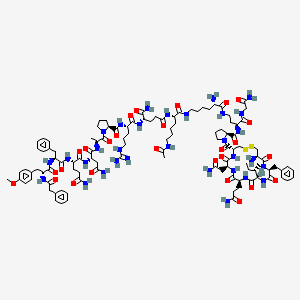

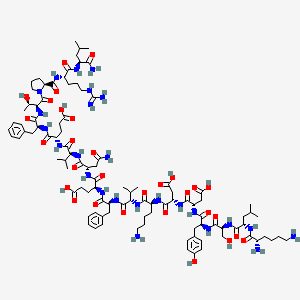
![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

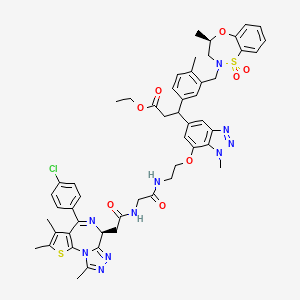
methyl phosphate](/img/structure/B12386520.png)
